molecular formula C7H6BrF3N2O2 B13984103 3-Bromo-6-methoxy-5-(trifluoromethoxy)pyridin-2-amine

3-Bromo-6-methoxy-5-(trifluoromethoxy)pyridin-2-amine

Cat. No.: B13984103
M. Wt: 287.03 g/mol
InChI Key: OUCDQOUUNWDIMY-UHFFFAOYSA-N
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Description

3-Bromo-6-methoxy-5-(trifluoromethoxy)pyridin-2-amine is a heterocyclic compound with the molecular formula C6H4BrF3N2O. This compound is characterized by the presence of a bromine atom, a methoxy group, and a trifluoromethoxy group attached to a pyridine ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-6-methoxy-5-(trifluoromethoxy)pyridin-2-amine typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-6-methoxy-5-(trifluoromethoxy)pyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the pyridine ring.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce various substituted pyridine derivatives.

Scientific Research Applications

3-Bromo-6-methoxy-5-(trifluoromethoxy)pyridin-2-amine is used in several scientific research fields:

Mechanism of Action

The mechanism of action of 3-Bromo-6-methoxy-5-(trifluoromethoxy)pyridin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-6-methoxy-5-(trifluoromethoxy)pyridin-2-amine is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of the trifluoromethoxy group, in particular, enhances its stability and reactivity, making it valuable for various research applications.

Properties

Molecular Formula

C7H6BrF3N2O2

Molecular Weight

287.03 g/mol

IUPAC Name

3-bromo-6-methoxy-5-(trifluoromethoxy)pyridin-2-amine

InChI

InChI=1S/C7H6BrF3N2O2/c1-14-6-4(15-7(9,10)11)2-3(8)5(12)13-6/h2H,1H3,(H2,12,13)

InChI Key

OUCDQOUUNWDIMY-UHFFFAOYSA-N

Canonical SMILES

COC1=NC(=C(C=C1OC(F)(F)F)Br)N

Origin of Product

United States

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